2-Amino-3-[(naphthalen-1-ylmethyl)sulfanyl]propanoic acid
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Overview
Description
2-Amino-3-[(naphthalen-1-ylmethyl)sulfanyl]propanoic acid is an organic compound that belongs to the class of amino acids. This compound features a naphthalene ring attached to a sulfanyl group, which is further connected to a propanoic acid backbone. The presence of both amino and carboxyl functional groups makes it an interesting subject for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-[(naphthalen-1-ylmethyl)sulfanyl]propanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with naphthalene and a suitable thiol compound.
Formation of Naphthalen-1-ylmethyl Thiol: Naphthalene is reacted with a thiol compound under basic conditions to form naphthalen-1-ylmethyl thiol.
Alkylation: The naphthalen-1-ylmethyl thiol is then alkylated with a halogenated propanoic acid derivative, such as 3-chloropropanoic acid, in the presence of a base like sodium hydroxide.
Amination: The resulting intermediate is subjected to amination using ammonia or an amine source to introduce the amino group at the 2-position of the propanoic acid backbone.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperoxybenzoic acid.
Reduction: The compound can undergo reduction reactions, particularly at the naphthalene ring, using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in substitution reactions, such as acylation or alkylation, to form various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperoxybenzoic acid, and other peroxides.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Acyl chlorides, alkyl halides, and other electrophiles.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced naphthalene derivatives.
Substitution: Acylated or alkylated amino acid derivatives.
Scientific Research Applications
2-Amino-3-[(naphthalen-1-ylmethyl)sulfanyl]propanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: Studied for its potential role in biochemical pathways and as a probe for understanding protein-ligand interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-Amino-3-[(naphthalen-1-ylmethyl)sulfanyl]propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The naphthalene ring can engage in π-π interactions with aromatic residues in proteins, while the amino and carboxyl groups can form hydrogen bonds and ionic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Amino-3-[(phenylmethyl)sulfanyl]propanoic acid: Similar structure but with a phenyl group instead of a naphthalene ring.
2-Amino-3-[(benzyl)sulfanyl]propanoic acid: Another similar compound with a benzyl group.
Uniqueness
2-Amino-3-[(naphthalen-1-ylmethyl)sulfanyl]propanoic acid is unique due to the presence of the naphthalene ring, which imparts distinct chemical and biological properties. The larger aromatic system of the naphthalene ring can enhance π-π interactions and increase the compound’s stability and reactivity compared to its phenyl or benzyl analogs.
Properties
IUPAC Name |
2-amino-3-(naphthalen-1-ylmethylsulfanyl)propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2S/c15-13(14(16)17)9-18-8-11-6-3-5-10-4-1-2-7-12(10)11/h1-7,13H,8-9,15H2,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAGNQYBQTJDHEI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2CSCC(C(=O)O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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